

The Impact of LY345899 on One-Carbon Metabolism: A Technical Guide

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Compound of Interest

Compound Name: LY 345899

Cat. No.: B1675677

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Abstract

LY345899 is a folate analog that acts as a potent inhibitor of methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes, particularly MTHFD1 and MTHFD2. These enzymes are critical components of one-carbon metabolism, a complex network of biochemical reactions essential for the biosynthesis of nucleotides and amino acids, as well as for maintaining cellular redox balance. By targeting MTHFD1 and MTHFD2, LY345899 disrupts the one-carbon metabolic pathway, leading to significant anti-tumor effects. This technical guide provides an in-depth analysis of the mechanism of action of LY345899, focusing on its effects on one-carbon metabolism. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to LY345899 and One-Carbon Metabolism

One-carbon metabolism is a fundamental cellular process that involves the transfer of one-carbon units in various biological reactions. This pathway is compartmentalized between the cytoplasm and mitochondria and is crucial for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.^[1] The methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes play a central role in this pathway. MTHFD1 is a

trifunctional enzyme primarily located in the cytoplasm, while MTHFD2 is a bifunctional enzyme found in the mitochondria.[1]

LY345899 is a small molecule inhibitor that targets both MTHFD1 and MTHFD2, albeit with different potencies.[2] Its inhibitory action disrupts the flow of one-carbon units, leading to a cascade of downstream effects that are particularly detrimental to rapidly proliferating cancer cells, which have a high demand for nucleotides.

Mechanism of Action of LY345899

The primary mechanism of action of LY345899 is the competitive inhibition of MTHFD1 and MTHFD2. This inhibition leads to a depletion of one-carbon units, which has several significant downstream consequences for cancer cells.

Inhibition of De Novo Nucleotide Synthesis

The one-carbon units supplied by the folate cycle are essential for the synthesis of purines and thymidylate. By blocking MTHFD1 and MTHFD2, LY345899 effectively curtails the production of these vital precursors for DNA and RNA synthesis. This leads to an arrest of the cell cycle in the S-phase, as cells are unable to replicate their DNA, and can ultimately trigger apoptosis.[1]

Induction of Metabolic and Oxidative Stress

The MTHFD-catalyzed reactions are also important for maintaining cellular redox homeostasis, particularly through the production of NADPH.[1] Inhibition of MTHFD2 by LY345899 has been shown to disturb the NADPH/NADP⁺ ratio and the balance of reduced to oxidized glutathione (GSH/GSSG). This disruption of redox balance increases the levels of reactive oxygen species (ROS), leading to oxidative stress and contributing to cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of LY345899 and its effects on cellular processes.

Table 1: Inhibitory Activity of LY345899 against MTHFD1 and MTHFD2

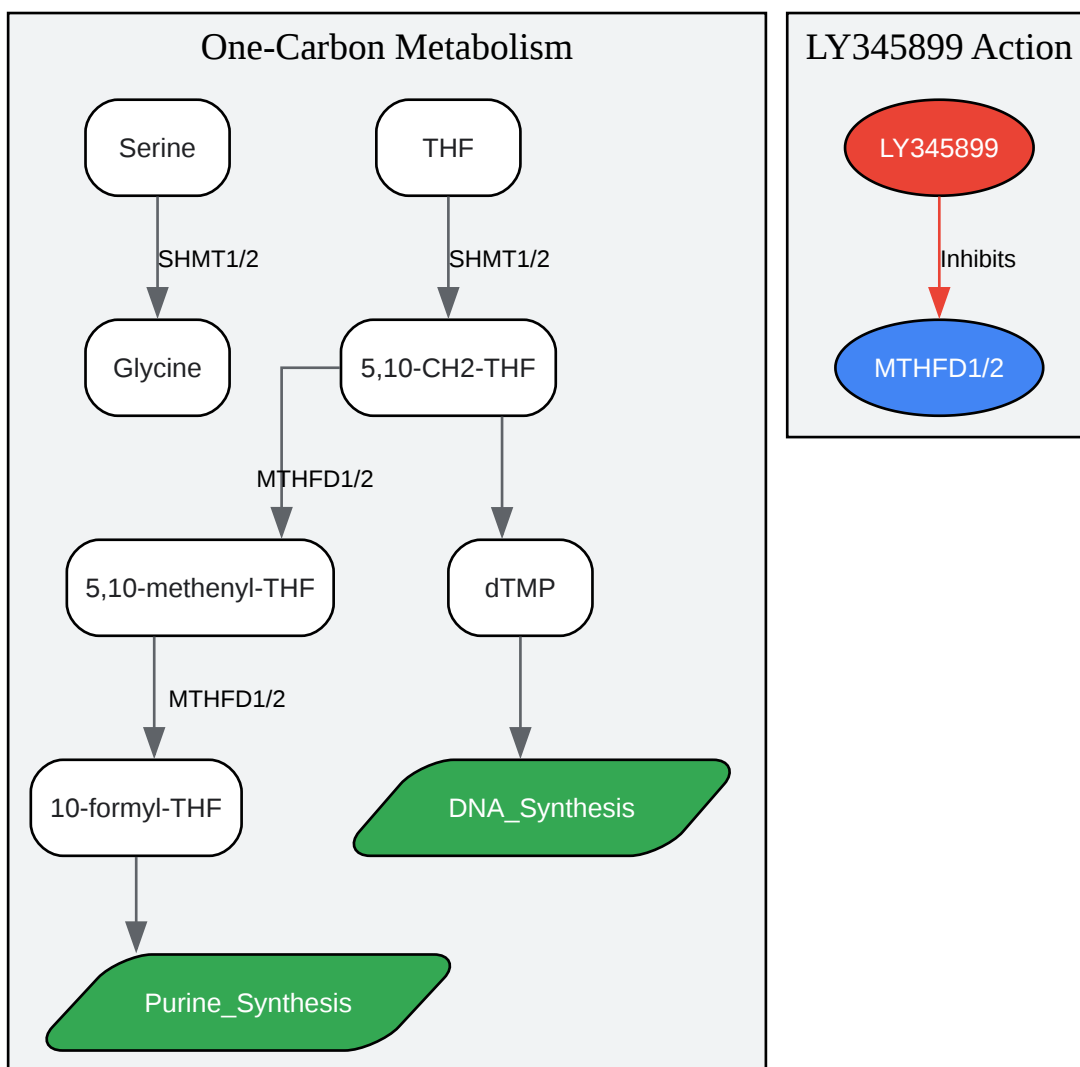
Target	IC50 (nM)	Reference
MTHFD1	96	
MTHFD2	663	

Table 2: Cellular Effects of LY345899 in Colorectal Cancer Cells

Parameter	Cell Line(s)	Effect	Concentration	Reference
NADPH/NADP+ Ratio	HCT116, SW620, LoVo	Decreased	10 μ M	
GSH/GSSG Ratio	HCT116, SW620, LoVo	Decreased	10 μ M	
Reactive Oxygen Species (ROS)	HCT116, SW620, LoVo	Increased	10 μ M	
Cell Viability	SW620, LoVo	Decreased	Not specified	
Tumor Growth (in vivo)	Patient-Derived Xenograft	Reduced	10 mg/kg	

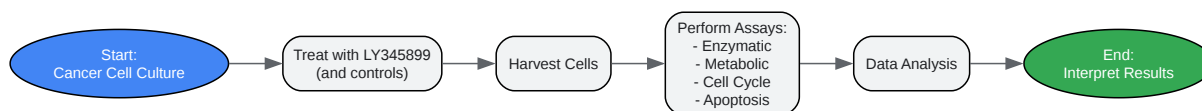
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by LY345899 and the general workflows for the experimental protocols described in the subsequent section.



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Figure 1. Simplified signaling pathway of LY345899's effect on one-carbon metabolism.



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Figure 2. General experimental workflow for studying the effects of LY345899.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of LY345899 on one-carbon metabolism and cellular functions.

MTHFD1/2 Enzymatic Assay

This assay measures the dehydrogenase activity of MTHFD1 and MTHFD2 by monitoring the production of NADH.

- Reagents and Materials:
 - Recombinant human MTHFD1 and MTHFD2 enzymes
 - Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT
 - Substrate: 5,10-methylenetetrahydrofolate (CH₂-THF)
 - Cofactor: NAD⁺
 - LY345899
 - 96-well microplate
 - Spectrophotometer
- Procedure:
 - Prepare serial dilutions of LY345899 in the assay buffer.
 - In a 96-well plate, add the recombinant MTHFD1 or MTHFD2 enzyme and the various concentrations of LY345899.
 - Initiate the reaction by adding the substrate (CH₂-THF) and cofactor (NAD⁺).
 - Immediately measure the absorbance at 340 nm to monitor the production of NADH over time.
 - Calculate the initial reaction rates and determine the IC₅₀ value of LY345899.

Measurement of Intracellular NADPH/NADP+ Ratio

This protocol describes a colorimetric assay to determine the ratio of NADPH to NADP+.

- Reagents and Materials:
 - Cell lysis buffer
 - NADP+/NADPH Extraction Buffer
 - 0.2 M HCl and 0.2 M NaOH
 - NADP/NADPH assay kit (containing glucose-6-phosphate dehydrogenase, G6P, and a colorimetric probe)
 - 96-well microplate
 - Microplate reader
- Procedure:
 - Culture cells to the desired confluency and treat with LY345899.
 - Harvest cells and lyse them using the NADP+/NADPH Extraction Buffer.
 - To measure NADPH, treat a portion of the lysate with 0.2 M HCl to degrade NADP+. To measure total NADP(H), use an untreated portion of the lysate.
 - Neutralize the samples.
 - Add the assay reagents from the kit to a 96-well plate.
 - Add the prepared cell lysates to the wells.
 - Incubate at room temperature and then measure the absorbance at the recommended wavelength (typically around 450 nm).
 - Calculate the concentrations of NADPH and total NADP(H) from a standard curve.

- Determine the NADP⁺ concentration by subtracting the NADPH concentration from the total NADP(H) concentration.
- Calculate the NADPH/NADP⁺ ratio.

Measurement of Intracellular GSH/GSSG Ratio

This protocol outlines a luminescence-based assay to determine the ratio of reduced to oxidized glutathione.

- Reagents and Materials:
 - Cell lysis buffer
 - GSH/GSSG-Glo™ Assay kit (Promega) or similar
 - 96-well white-walled microplate
 - Luminometer
- Procedure:
 - Culture and treat cells with LY345899 as described previously.
 - For total glutathione measurement, lyse the cells with the provided lysis reagent.
 - For GSSG measurement, first treat the cells with a masking agent to block reduced GSH, then lyse the cells.
 - Add the detection reagent, which contains glutathione S-transferase and a luciferin derivative.
 - Incubate at room temperature to allow the enzymatic reaction to proceed.
 - Measure the luminescence using a plate-reading luminometer.
 - Calculate the concentrations of total glutathione and GSSG from a standard curve.

- Determine the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.
- Calculate the GSH/GSSG ratio.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

- Reagents and Materials:
 - Phosphate-buffered saline (PBS)
 - 70% cold ethanol
 - Propidium iodide (PI) staining solution (containing PI and RNase A)
 - Flow cytometer
- Procedure:
 - Culture and treat cells with LY345899.
 - Harvest cells by trypsinization and wash with PBS.
 - Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
 - Incubate the cells on ice or at -20°C for at least 30 minutes.
 - Wash the cells with PBS to remove the ethanol.
 - Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
 - Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

- Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

- Reagents and Materials:
 - Annexin V-FITC (or another fluorochrome)
 - Propidium Iodide (PI)
 - 1X Binding Buffer
 - Flow cytometer
- Procedure:
 - Culture and treat cells with LY345899.
 - Harvest both adherent and floating cells and wash with cold PBS.
 - Resuspend the cells in 1X Binding Buffer.
 - Add Annexin V-FITC and PI to the cell suspension.
 - Incubate the cells in the dark at room temperature for 15 minutes.
 - Analyze the samples immediately by flow cytometry.
 - Differentiate cell populations based on their fluorescence:
 - Annexin V-negative, PI-negative: Viable cells
 - Annexin V-positive, PI-negative: Early apoptotic cells

- Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
- Annexin V-negative, PI-positive: Necrotic cells

Conclusion

LY345899 is a potent dual inhibitor of MTHFD1 and MTHFD2, key enzymes in one-carbon metabolism. Its mechanism of action involves the disruption of nucleotide synthesis and the induction of metabolic and oxidative stress, leading to cell cycle arrest and apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting one-carbon metabolism with LY345899 and similar compounds. Further research into the nuanced effects of this inhibitor on different cancer types and its potential for combination therapies is warranted.

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